(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is a chiral bicyclic amino acid derivative. This compound is known for its unique structural features, which include a bicyclo[2.2.2]octane framework. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes several steps such as reductive amination, basic configuration inversion, and reduction with a reducing agent or metal-catalyzed hydrogenation .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of chiral amines and acids to facilitate the formation of the desired product under relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions often use reducing agents or metal-catalyzed hydrogenation to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-amino-Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester;hydrochloride: This compound has a similar bicyclic structure but includes an ethyl ester group.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride is unique due to its specific chiral configuration and stability, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1 |
InChI-Schlüssel |
JROUSUXEZHOWGD-DEGVFPLUSA-N |
Isomerische SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl |
Kanonische SMILES |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.